

Navigating the Nuances of MYST Complex Modulation: A Technical Guide to GSK9311

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYST family of histone acetyltransferases (HATs), comprising KAT5 (Tip60), KAT6A (MOZ), KAT6B (MORF), KAT7 (HBO1), and KAT8 (MOF), represents a critical class of epigenetic regulators.[1][2] These enzymes play pivotal roles in a multitude of cellular processes, including gene transcription, DNA repair, and replication, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[3][4] Dysregulation of MYST HAT activity is implicated in various pathologies, most notably cancer, making them attractive targets for therapeutic intervention.[1][2][5]

This technical guide delves into the specifics of **GSK9311**, a chemical probe often associated with the MYST family, and its interaction with the broader machinery of MYST histone acetyltransferase complexes. While initially queried for its direct interaction with MYST HATs, publicly available data reveals a more nuanced mechanism of action. **GSK9311** is characterized as a less active analog of GSK6853 and serves as a negative control in scientific studies.[6][7][8] Its primary targets are the bromodomains of BRPF1 and BRPF2, scaffolding proteins that are integral components of the MOZ and MORF HAT complexes.[6][7][8]

This document will therefore elucidate the indirect relationship between **GSK9311** and MYST complexes through its binding to BRPF bromodomains, provide a comprehensive overview of the MOZ/MORF complexes, present available quantitative data for **GSK9311**, and detail relevant experimental protocols for studying the modulation of MYST HAT activity.



The MOZ/MORF Histone Acetyltransferase Complexes

The KAT6A (MOZ) and KAT6B (MORF) acetyltransferases are the catalytic subunits of large, multisubunit complexes.[1][9] These complexes are essential for normal development, including hematopoiesis and skeletogenesis, and their aberrant activity is linked to aggressive forms of leukemia.[1][9][10] The core components of the MOZ/MORF complexes include:

- KAT6A/KAT6B (MOZ/MORF): The catalytic subunit responsible for histone acetyltransferase activity.
- BRPF1/2/3 (Bromodomain and PHD finger-containing protein 1/2/3): A scaffolding protein
 that is crucial for the assembly and stability of the complex. It contains multiple reader
 domains, including a bromodomain, that recognize acetylated histones and other proteins,
 thereby helping to recruit the complex to specific genomic loci.
- ING5 (Inhibitor of Growth 5): A tumor suppressor protein that contributes to the substrate specificity and activity of the complex.
- MEAF6 (MYST/Esa1-associated factor 6): A small protein that enhances the stability and activity of the complex.

The BRPF proteins act as a bridge, connecting the catalytic MOZ/MORF subunit with ING5 and MEAF6.[10] This architectural arrangement highlights the potential for molecules that bind to BRPF proteins to allosterically modulate the function of the entire MOZ/MORF complex.

GSK9311: A Probe for BRPF Bromodomains

GSK9311 is a chemical tool compound primarily utilized as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[6][7][8] Its interaction with the BRPF1 and BRPF2 bromodomains is characterized by moderate inhibitory activity.

Quantitative Data for GSK9311

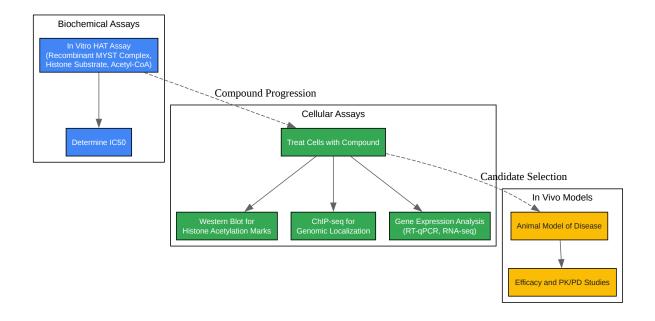


Compound	Target	pIC50
GSK9311	BRPF1 Bromodomain	6.0
BRPF2 Bromodomain	4.3	

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the architecture of the MOZ/MORF-BRPF complexes and a general workflow for assessing the impact of a compound on MYST HAT activity.



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- To cite this document: BenchChem. [Navigating the Nuances of MYST Complex Modulation:
 A Technical Guide to GSK9311]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b607875#gsk9311-and-its-interaction-with-myst-histone-acetyltransferase-complexes]

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